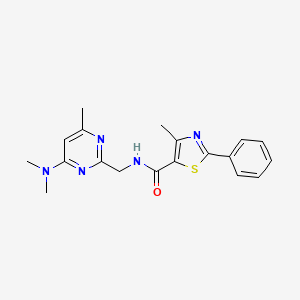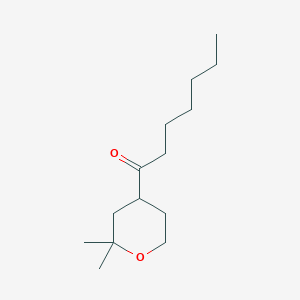![molecular formula C14H10ClN3O2 B2490861 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-27-9](/img/structure/B2490861.png)
2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide" often involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, a method for synthesizing similar compounds involves selective protection and subsequent reactions to introduce various functional groups into the pyridine nucleus, leading to the formation of complex structures (Zecchini, Torrini, & Paradisi, 1985). Another example includes the synthesis of pyrimidine and triazine derivatives from basic scaffolds, showcasing the versatility of synthetic routes available for constructing such molecules (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is characterized by the presence of multiple heterocyclic rings that contribute to its complex architecture. Techniques such as NMR, IR, and single crystal X-ray diffraction are often employed to confirm the structure of these compounds, revealing intricate details about their molecular geometry and electronic configuration (Chen & Shi, 2008).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds involves a variety of reactions, including cyclization, alkylation, and condensation reactions, which are fundamental for introducing different substituents and modifying the core structure. These reactions are crucial for the functionalization of the molecule, affecting its chemical properties and potential applications (Yamaguchi & Ishikawa, 1982).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. The crystalline structure, in particular, provides insights into the molecular arrangement and potential intermolecular interactions, which are crucial for designing materials with specific characteristics (Zhang, Zhang, Tu, & Jia, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules. Studies on related compounds have shown a range of reactions that these molecules can undergo, highlighting their versatility and potential in synthetic chemistry and drug discovery processes (Patel & Patel, 2015).
科学的研究の応用
Synthesis of Derivatives and Intermediate Compounds
Research has explored the synthesis of various derivatives of 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide and its utilization as an intermediate compound in the synthesis of more complex chemical structures. For example, the compound has been used in the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, highlighting its role in producing a range of chemically significant molecules with potential applications in various fields including pharmaceuticals and materials science (Shatsauskas et al., 2017). Furthermore, its use in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines has been demonstrated, which opens up avenues for creating a plethora of new compounds with varying properties and potential applications (Palamarchuk et al., 2019).
Formation of Complex Heterocyclic Structures
The compound has been instrumental in the formation of complex heterocyclic structures. For instance, it served as a precursor in the synthesis of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which further facilitated the creation of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and cyclic amides. This highlights its utility in creating novel heterocyclic compounds with potential utility in drug development and other chemical applications (Palamarchuk et al., 2019).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that these compounds may interact with their targets in a way that inhibits the growth or function of the target organism or cell.
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have a similar effect, potentially leading to the inhibition of growth or function of this bacterium.
特性
IUPAC Name |
2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMJGFVWNSVGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)
![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)



![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)
![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)
